Csf1R-IN-13
Description
Csf1R-IN-13 is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a tyrosine kinase receptor critical for regulating monocytes, macrophages, and osteoclasts . Its chemical structure, identified as (1R,2S,3S,4R,5S,6R,7S,8R,9S,10S)-1α,3β,6β,8α-tetraacetoxy-2α-(5-carboxy-N-methyl-3-pyridoxy)-15-(2-methylbutanoyloxy)-9α-tigloyloxydihydro-β-agarofuran, features a highly substituted agarofuran core with stereochemical complexity confirmed by nuclear magnetic resonance (NMR), mass spectrometry (MS), and electronic circular dichroism (ECD) calculations .
Structural characterization includes comprehensive 1H NMR, 13C NMR, and high-resolution electrospray ionization mass spectrometry (HREISMS) data, ensuring precise assignment of its absolute configuration . Patent documentation (WO2019134661A1, compound 32) highlights its novelty and therapeutic relevance, though its exact half-maximal inhibitory concentration (IC50) remains undisclosed in publicly available sources .
Properties
Molecular Formula |
C21H20N4O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
7-methoxy-4-[6-[(6-methoxy-3-pyridinyl)amino]-4-methyl-3-pyridinyl]-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C21H20N4O3/c1-12-8-18(25-13-4-7-19(28-3)23-9-13)22-10-15(12)14-5-6-17(27-2)20-16(14)11-24-21(20)26/h4-10H,11H2,1-3H3,(H,22,25)(H,24,26) |
InChI Key |
ILLRAZXHOUMWGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2=C3CNC(=O)C3=C(C=C2)OC)NC4=CN=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Csf1R-IN-13 typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and coupling reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity and yield .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and adhering to regulatory standards. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: Csf1R-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Csf1R-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of colony-stimulating factor 1 receptor and its downstream signaling pathways.
Biology: Employed in research to understand the role of colony-stimulating factor 1 receptor in microglial development, maintenance, and function.
Medicine: Investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis, as well as certain cancers
Mechanism of Action
Csf1R-IN-13 exerts its effects by binding to the colony-stimulating factor 1 receptor and inhibiting its activation. This prevents the receptor from phosphorylating downstream signaling molecules, thereby blocking the signaling pathways involved in cell survival, proliferation, and differentiation. The inhibition of colony-stimulating factor 1 receptor signaling can reduce inflammation, promote neuronal survival, and inhibit tumor growth .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Comparable Compounds
*Estimated for this compound based on its IUPAC name.
This compound vs. CSF1R-IN-20
- Potency : While CSF1R-IN-20 has a reported IC50 of 467 nM , this compound is described as "powerful," suggesting superior efficacy despite lacking a published IC50.
- Structural Complexity : this compound’s agarofuran backbone with multiple stereochemical substituents contrasts with CSF1R-IN-20’s undisclosed structure, implying distinct binding modes or selectivity profiles .
- Novelty: this compound’s structural uniqueness was validated using Inventa software, which evaluates novelty scores based on literature and spectral data . This may translate to improved pharmacokinetics or reduced off-target effects compared to CSF1R-IN-20.
This compound vs. FGFR3-IN-1
- Target Specificity : FGFR3-IN-1 inhibits FGFR isoforms (IC50: FGFR1 = 40 nM, FGFR2 = 5.1 nM, FGFR3 = 12 nM) and is studied in bladder cancer . In contrast, this compound targets macrophage regulation, highlighting divergent therapeutic applications.
- Mechanistic Implications : Both compounds exemplify kinase inhibitors but act on pathways with distinct roles in tumorigenesis—CSF1R in immune evasion and FGFR in cell proliferation .
Research Findings and Implications
- This compound: Its stereochemical precision and structural novelty make it a promising candidate for disrupting CSF1R signaling in tumor microenvironments. However, further in vivo studies are needed to validate efficacy and toxicity .
- CSF1R-IN-20 : The higher IC50 (467 nM) suggests it may require optimization for clinical relevance, though its mechanism of action (inhibiting CSF1R autophosphorylation) aligns with this compound .
- FGFR3-IN-1 : Demonstrates the importance of isoform-specific targeting, a strategy that could inform future CSF1R inhibitor development .
Biological Activity
Csf1R-IN-13 is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), which plays a critical role in the regulation of macrophage functions and has significant implications in various biological processes, including immune response and tumor progression. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Overview of CSF1R
The CSF1R is a transmembrane tyrosine kinase receptor that is activated by its ligands, colony-stimulating factor 1 (CSF1) and interleukin 34 (IL34). Upon activation, CSF1R undergoes dimerization and autophosphorylation, leading to the activation of several downstream signaling pathways such as PI3K/Akt, JNK, and ERK1/2, which are crucial for macrophage survival and proliferation . Dysregulation of CSF1R signaling is associated with various diseases, including cancer and neurodegenerative disorders .
This compound functions by inhibiting the activity of CSF1R, thereby disrupting the signaling pathways that promote macrophage survival and proliferation. This inhibition can lead to a decrease in tumor-associated macrophages (TAMs), which are known to support tumor growth and immune evasion . The compound's selectivity for CSF1R over other receptors enhances its potential therapeutic applications.
Antitumor Effects
Research has demonstrated that this compound exhibits potent antitumor activity in various cancer models. For instance, studies indicate that the inhibition of CSF1R leads to a reprogramming of TAMs, enhancing their ability to present antigens and activate T-cells against tumors . This reprogramming results in reduced immune suppression within the tumor microenvironment, thereby facilitating better immune responses against cancer cells.
Table 1: Summary of Antitumor Activity Studies
| Study Reference | Cancer Model | Key Findings |
|---|---|---|
| Acute Myeloid Leukemia | This compound reduced TAMs and improved T-cell activation. | |
| Various solid tumors | Enhanced antigen presentation by reprogrammed TAMs. |
Immune Modulation
This compound also plays a role in modulating immune responses beyond tumor environments. Inhibition of CSF1R has been shown to alter the cytokine milieu, reducing levels of immunosuppressive factors such as hepatocyte growth factor (HGF) while enhancing pro-inflammatory cytokines. This shift can potentially improve outcomes in chronic inflammatory conditions and autoimmune diseases .
Case Studies
Case Study 1: Efficacy in Tumor Models
In a study involving mouse models of breast cancer, treatment with this compound resulted in significant tumor regression correlated with decreased macrophage infiltration. The study highlighted the compound's ability to modulate the immune landscape favorably towards an anti-tumor response .
Case Study 2: Neuroinflammatory Conditions
Another investigation explored the effects of Csf1R inhibition on neuroinflammatory conditions. Results indicated that this compound could reduce microglial activation and subsequent neuronal damage in models of Alzheimer's disease, suggesting potential therapeutic avenues for neurodegenerative disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
